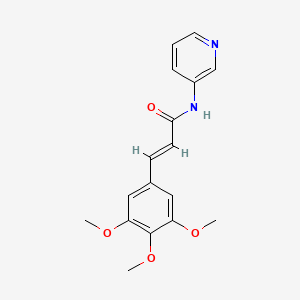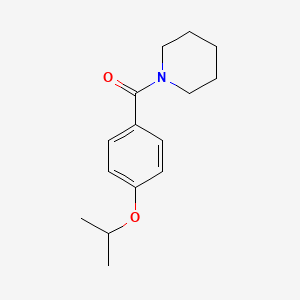
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as CR8, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.
Mécanisme D'action
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by inhibiting the activity of various kinases. It has been shown to bind to the ATP-binding site of CDKs and GSK-3, thereby preventing their activation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound inhibits the activation of microglia and astrocytes by blocking the activation of NF-κB signaling pathway, resulting in reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, thereby inhibiting tumor growth. Inflammatory cells, such as microglia and astrocytes, are inhibited by this compound, leading to reduced inflammation. Moreover, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in various assays. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations, such as its poor solubility in water, which may limit its use in some assays.
Orientations Futures
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has shown promising results in preclinical studies, and several future directions can be explored. One potential direction is to investigate the efficacy of this compound in combination with other drugs for the treatment of cancer. Additionally, the neuroprotective effects of this compound can be further explored in animal models of neurodegenerative disorders. Moreover, the development of more potent and selective this compound analogs can be explored to improve its efficacy and reduce its toxicity.
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various kinases, leading to cell cycle arrest, apoptosis, and reduced inflammation. This compound has several advantages for lab experiments, but also has some limitations. Several future directions can be explored to further investigate the potential therapeutic applications of this compound.
Méthodes De Synthèse
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a multi-step process starting from 3,4,5-trimethoxybenzaldehyde and nicotinic acid. The key step in the synthesis involves the formation of the acrylamide moiety using acryloyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
Propriétés
IUPAC Name |
(E)-N-pyridin-3-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-9-12(10-15(22-2)17(14)23-3)6-7-16(20)19-13-5-4-8-18-11-13/h4-11H,1-3H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQJWADDXOMAFZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)





![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)
![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)

![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)